molecular formula C19H15N3O3S B5197676 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one

6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one

Katalognummer B5197676
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: YVFUOIYANNQWPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one, also known as NITD-008, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as an antiviral agent. This compound has been shown to exhibit potent activity against a range of viruses, including influenza, dengue, and Ebola virus.

Wirkmechanismus

The mechanism of action of 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one involves the inhibition of viral RNA synthesis. 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one targets the viral RNA polymerase, which is responsible for the replication of viral RNA. By inhibiting the activity of the viral RNA polymerase, 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one prevents the virus from replicating and spreading to other cells.
Biochemical and Physiological Effects:
6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one has been shown to have minimal toxicity in vitro and in vivo studies. In addition, 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. These properties make 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one an attractive candidate for the development of new antiviral drugs.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of new antiviral drugs. However, one of the limitations of 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one is its high cost of synthesis, which may limit its use in large-scale studies.

Zukünftige Richtungen

There are several future directions for the research and development of 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one. One direction is the optimization of the synthesis method to reduce the cost of production. Another direction is the development of new analogs of 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one with improved antiviral activity and pharmacokinetic properties. Furthermore, the efficacy of 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one against other viruses, such as coronaviruses, should be investigated. Finally, the safety and efficacy of 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one in human clinical trials should be evaluated.
In conclusion, 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one is a synthetic compound with potent antiviral activity against a range of viruses. The compound has been extensively studied for its potential as an antiviral agent and has shown promising results in vitro and in vivo studies. Future research should focus on the optimization of the synthesis method, the development of new analogs, and the evaluation of safety and efficacy in human clinical trials. 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one has the potential to become a valuable tool in the fight against viral infections.

Synthesemethoden

The synthesis of 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one involves several steps, starting with the condensation of 2-cyclohexenone with 2-thiophenecarboxaldehyde to form the intermediate compound. This is followed by the nitration of the imidazole ring using nitric acid to yield the nitroimidazole intermediate. Finally, the two intermediates are coupled using palladium-catalyzed cross-coupling reaction to produce the final product, 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one.

Wissenschaftliche Forschungsanwendungen

6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one has been extensively studied for its antiviral activity against a range of viruses. In vitro studies have shown that 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one exhibits potent activity against influenza A and B viruses, as well as dengue virus and Ebola virus. In vivo studies using animal models have also demonstrated the efficacy of 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one in treating viral infections. Furthermore, 6-(4-nitro-1H-imidazol-1-yl)-3-phenyl-5-(2-thienyl)-2-cyclohexen-1-one has been shown to have a broad-spectrum antiviral activity, making it a promising candidate for the development of new antiviral drugs.

Eigenschaften

IUPAC Name

6-(4-nitroimidazol-1-yl)-3-phenyl-5-thiophen-2-ylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-16-10-14(13-5-2-1-3-6-13)9-15(17-7-4-8-26-17)19(16)21-11-18(20-12-21)22(24)25/h1-8,10-12,15,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFUOIYANNQWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)C=C1C2=CC=CC=C2)N3C=C(N=C3)[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.